Nutlin-3B

Vue d'ensemble

Description

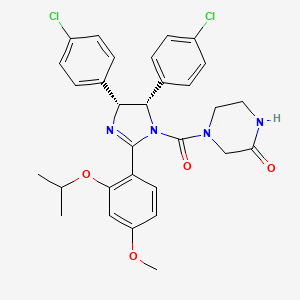

Nutlin-3b est un inhibiteur de petite molécule qui cible l’interaction entre la protéine suppresseur de tumeur p53 et son régulateur négatif MDM2 (minute double souris 2). Ce composé est un énantiomère moins puissant de Nutlin-3a, avec une valeur IC50 de 13,6 μM, ce qui est 150 fois moins puissant que Nutlin-3a . This compound stabilise p53 en empêchant sa dégradation, ce qui conduit à l’activation de la voie p53, qui joue un rôle crucial dans la régulation du cycle cellulaire et l’apoptose .

Applications De Recherche Scientifique

Nutlin-3b has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Cancer Research: this compound is used to study the p53-MDM2 interaction and its role in cancer. .

Drug Development: This compound serves as a lead compound for developing new anticancer drugs targeting the p53-MDM2 interaction.

Biological Studies: Researchers use this compound to investigate the molecular mechanisms of p53 activation and its downstream effects on gene expression and cellular processes.

Mécanisme D'action

Nutlin-3b exerce ses effets en se liant à la poche de liaison de p53 de MDM2, empêchant ainsi l’interaction entre p53 et MDM2. Cette inhibition stabilise p53, ce qui conduit à son accumulation et à son activation. p53 activé peut alors induire l’expression de gènes cibles impliqués dans l’arrêt du cycle cellulaire, l’apoptose et la réparation de l’ADN . This compound améliore également l’acétylation de l’histone H2B et des protéines de choc thermique Hsp27 et Hsp90, ce qui contribue davantage à ses effets biologiques .

Analyse Biochimique

Biochemical Properties

Nutlin-3B plays a crucial role in biochemical reactions by inhibiting the interaction between MDM2 and p53. This inhibition leads to the stabilization and activation of p53, which is a key tumor suppressor protein. This compound interacts with several biomolecules, including enzymes and proteins. For instance, it enhances the acetylation of p53, histone H2B, and heat shock proteins such as Hsp27 and Hsp90 . These interactions are essential for the activation of p53 and the subsequent induction of apoptosis in cancer cells.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, particularly those with wild-type p53, this compound induces cell cycle arrest and apoptosis. It influences cell signaling pathways by stabilizing and activating p53, which in turn regulates the expression of genes involved in cell cycle control and apoptosis . Additionally, this compound has been shown to promote senescence and radiosensitization in laryngeal carcinoma cells . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction . This disruption stabilizes and activates p53, leading to the transcriptional activation of p53 target genes involved in cell cycle arrest and apoptosis. This compound also enhances the acetylation of p53 and other proteins, which is critical for its activation and function . The compound’s ability to inhibit MDM2 and activate p53 makes it a promising candidate for cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard laboratory conditions and maintains its activity over extended periods. Its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, this compound has been shown to induce sustained p53 activation and apoptosis in cancer cells over time . These temporal effects are crucial for understanding the compound’s therapeutic potential and optimizing its use in clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively stabilizes and activates p53, leading to cell cycle arrest and apoptosis without significant toxicity. At higher doses, this compound can cause toxic or adverse effects, including off-target interactions and potential damage to normal tissues . Understanding the dosage effects of this compound is essential for determining its therapeutic window and minimizing potential side effects in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with p53 and MDM2. The compound’s inhibition of MDM2 leads to the stabilization and activation of p53, which regulates various metabolic processes, including glycolysis and oxidative phosphorylation . This compound also affects the acetylation of proteins involved in metabolic pathways, further influencing cellular metabolism. These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels in cancer cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells . This compound’s distribution is influenced by its binding to MDM2 and other proteins, which affects its localization and accumulation in specific cellular compartments. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interaction with MDM2 and p53. The compound is directed to specific compartments, such as the nucleus, where it exerts its effects on p53 stabilization and activation . This compound’s localization is also influenced by post-translational modifications, such as acetylation, which can affect its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Méthodes De Préparation

La synthèse de Nutlin-3b implique plusieurs étapes, notamment la formation du cycle imidazoline et l’introduction de divers substituants. La voie de synthèse commence généralement par la préparation du noyau imidazoline, suivie de l’addition de groupes aryle et alkyle par diverses réactions chimiques. Les conditions réactionnelles impliquent souvent l’utilisation de bases fortes, telles que l’hydrure de sodium, et de solvants comme le diméthylformamide (DMF). Les méthodes de production industrielle peuvent impliquer l’optimisation de ces étapes pour augmenter le rendement et la pureté .

Analyse Des Réactions Chimiques

Nutlin-3b subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers dérivés oxydés. Les réactifs courants pour l’oxydation comprennent le peroxyde d’hydrogène et d’autres peroxydes.

Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites. Des agents réducteurs tels que le borohydrure de sodium sont couramment utilisés.

Substitution : this compound peut subir des réactions de substitution où l’un de ses substituants est remplacé par un autre groupe. .

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine :

Recherche sur le cancer : this compound est utilisé pour étudier l’interaction p53-MDM2 et son rôle dans le cancer. .

Développement de médicaments : This compound sert de composé de tête pour développer de nouveaux médicaments anticancéreux ciblant l’interaction p53-MDM2.

Études biologiques : Les chercheurs utilisent this compound pour étudier les mécanismes moléculaires de l’activation de p53 et ses effets en aval sur l’expression génique et les processus cellulaires.

Comparaison Avec Des Composés Similaires

Parmi ceux-ci, Nutlin-3a est l’inhibiteur le plus puissant de l’interaction p53-MDM2, avec une valeur IC50 significativement inférieure à celle de Nutlin-3b . This compound est souvent utilisé comme contrôle négatif dans les études pour comparer les effets de Nutlin-3a. D’autres composés similaires comprennent RG7112, un candidat clinique qui cible également l’interaction p53-MDM2 et a montré des résultats prometteurs lors d’essais cliniques de phase précoce .

L’unicité de this compound réside dans sa liaison spécifique à la poche de liaison de p53 de MDM2, ce qui en fait un outil précieux pour étudier la voie p53 et développer de nouvelles stratégies thérapeutiques pour le traitement du cancer .

Propriétés

IUPAC Name |

4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)/t27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUHCSBCVGXTJM-IZLXSDGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20217890, DTXSID3044330 | |

| Record name | Nutlin-3b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nutlin 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548472-68-0, 675576-97-3 | |

| Record name | Nutlin 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548472-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nutlin-3b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675576973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nutlin-3b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nutlin 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NUTLIN-3B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJA1772CVW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Nutlin-3B and how does it differ from Nutlin-3A?

A: this compound is an enantiomer of Nutlin-3A, a small molecule known to inhibit the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53. [] While Nutlin-3A potently binds to MDM2, disrupting the MDM2-p53 complex and leading to p53 stabilization and activation, this compound shows significantly less activity towards MDM2. [] This difference in activity is attributed to the specific stereochemistry of the molecules, highlighting the importance of chirality in drug-target interactions.

Q2: What is the mechanism behind the reduced activity of this compound compared to Nutlin-3A?

A: Brownian dynamics simulations have been used to investigate the binding kinetics of Nutlin-3A and this compound to MDM2. [] These simulations suggest that the reduced activity of this compound stems from the destabilization of its encounter complex with MDM2 due to the presence of a lysine residue (K70) located away from the binding site. [] This destabilization hinders the formation of a stable complex, explaining the lower affinity of this compound for MDM2 compared to Nutlin-3A.

Q3: Despite its lower affinity for MDM2, does this compound possess any other noteworthy biological activities?

A: Interestingly, this compound, similar to Nutlin-3A, has been shown to effectively interfere with P-glycoprotein (P-gp) and multidrug resistance protein 1 (MRP-1) mediated drug efflux. [] This finding suggests that both enantiomers can act as substrates for these transporters, potentially interfering with their function and impacting multidrug resistance in cancer cells. []

Q4: Does this compound impact the efficacy of chemotherapeutic drugs?

A: Research has demonstrated that even at concentrations not affecting cell viability, this compound can significantly enhance the efficacy of chemotherapeutic drugs like vincristine, particularly in p53-mutated, P-gp-overexpressing cancer cells. [] This effect is attributed to this compound's ability to interfere with P-gp-mediated drug efflux, leading to increased intracellular drug accumulation and enhanced cytotoxicity. []

Q5: What is the significance of understanding the differences between Nutlin-3A and this compound?

A: Comparing the activities of Nutlin-3A and this compound provides valuable insight into the structure-activity relationship of this class of MDM2 inhibitors. [] The contrasting effects highlight the importance of stereochemistry in drug design and development. Additionally, the ability of this compound to inhibit drug efflux despite its lower MDM2 affinity opens avenues for exploring its potential as a chemosensitizing agent in cancer treatment. []

Q6: Are there any ongoing studies investigating the therapeutic potential of this compound?

A: While Nutlin-3A has been the focus of numerous preclinical and clinical studies as a potential anticancer agent, [, ] research on this compound remains primarily focused on understanding its molecular interactions and exploring its potential in combination therapies. Further investigations are needed to fully elucidate its therapeutic potential and explore possible applications in overcoming drug resistance in cancer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9R,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1257942.png)

![[[(s)-4-Oxo-2-azetidinyl]carbonyl]-l-histidyl-l-prolinamide dihydrate](/img/structure/B1257948.png)

![(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B1257966.png)